2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” is a chemical compound offered by various suppliers such as Benchchem. It is used for various research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” can be represented by the InChI code:1S/C11H12N4O2.ClH/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12;/h2-6,14H,12H2,1H3,(H,13,16);1H
. This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” include a molecular weight of 268.7 . The compound is a powder at room temperature . For more specific properties such as melting point, boiling point, and solubility, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .Scientific Research Applications
Anti-Breast Cancer Agent
Phthalazine-based derivatives, such as “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride”, have been synthesized and studied for their potential as selective anti-breast cancer agents . These compounds have shown promising results in inducing apoptosis in cancer cells through EGFR inhibition . For instance, compound 12d exhibited potent cytotoxic activities with IC 50 values of 0.92, 1.89 and 0.57 μM against MDA-MB-231 cells, and it induced apoptosis in MDA-MB-231 cells by 64.4-fold .
EGFR Inhibition
EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” has shown promising results in inhibiting EGFR . Compound 12d exhibited promising potent EGFR inhibition with an IC 50 value of 21.4 nM .
Synthesis of Derivatives
The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” can be used as a starting material for the synthesis of various derivatives . These derivatives can be produced through chemoselective N-alkylation, hydrazinolysis, and azide coupling methods .
In Vitro and In Silico Studies
The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” and its derivatives have been studied both in vitro and in silico . These studies have provided valuable insights into the compound’s mechanism of action and potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted with “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” to understand its binding disposition towards EGFR protein . These studies have highlighted the potential of the compound as a selective anti-breast cancer agent .
Commercial Availability
The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” is commercially available and can be purchased from various chemical suppliers. This availability facilitates its use in various scientific research applications.
Safety And Hazards
The safety information for “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) . For more detailed safety information, it is recommended to refer to the product’s MSDS .
properties
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2.ClH/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12;/h2-5H,6,12H2,1H3,(H,13,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDKNJKHLOYCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.